8-Methylchroman-4-amine hydrochloride
CAS No.: 191608-12-5
Cat. No.: VC0070549
Molecular Formula: C10H14ClNO
Molecular Weight: 199.678
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 191608-12-5 |
---|---|
Molecular Formula | C10H14ClNO |
Molecular Weight | 199.678 |
IUPAC Name | 8-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Standard InChI | InChI=1S/C10H13NO.ClH/c1-7-3-2-4-8-9(11)5-6-12-10(7)8;/h2-4,9H,5-6,11H2,1H3;1H |
Standard InChI Key | UOOASZNLOHDNQY-UHFFFAOYSA-N |
SMILES | CC1=C2C(=CC=C1)C(CCO2)N.Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
8-Methylchroman-4-amine hydrochloride features a chroman core structure, which consists of a benzene ring fused to a heterocyclic pyran ring. The molecule is specifically modified with a methyl group at the 8-position of the benzene ring and an amine group at the 4-position of the pyran ring. The hydrochloride form indicates that the amine group is protonated and paired with a chloride counter-ion, which significantly affects its solubility and stability compared to the free base form.
The chroman scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous bioactive compounds. The addition of the methyl group at the 8-position and the amine functionality at the 4-position creates a unique chemical entity with distinctive physicochemical properties and potential biological activities.
Physical and Chemical Properties
The physical and chemical properties of 8-Methylchroman-4-amine hydrochloride are summarized in Table 1.
Property | Value |
---|---|
CAS Number | 191608-12-5 |
Molecular Formula | C₁₀H₁₄ClNO |
Molecular Weight | 199.678 g/mol |
IUPAC Name | 8-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Standard InChI | InChI=1S/C10H13NO.ClH/c1-7-3-2-4-8-9(11)5-6-12-10(7)8;/h2-4,9H,5-6,11H2,1H3;1H |
Standard InChIKey | UOOASZNLOHDNQY-UHFFFAOYSA-N |
SMILES | CC1=C2C(=CC=C1)C(CCO2)N.Cl |
PubChem Compound ID | 70700707 |
Table 1: Physical and chemical properties of 8-Methylchroman-4-amine hydrochloride.
For comparison, the properties of the free base form (8-Methylchroman-4-amine) are presented in Table 2:
Property | Value |
---|---|
CAS Number | 754958-74-2 |
Molecular Formula | C₁₀H₁₃NO |
Molecular Weight | 163.22 g/mol |
PubChem CID | 16244408 |
Synonyms | 8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine; 8-METHYL-3,4-DIHYDRO-2H-CHROMEN-4-AMINE; (R)-8-METHYL-CHROMAN-4-YLAMINE |
Table 2: Physical and chemical properties of 8-Methylchroman-4-amine (free base) .
Synthesis and Preparation
General Synthetic Approaches
The synthesis of 8-Methylchroman-4-amine hydrochloride typically involves a two-stage process. First, the preparation of the parent compound, 8-Methylchroman-4-amine, followed by conversion to its hydrochloride salt. The exact synthetic pathway may vary depending on the starting materials available and the desired purity of the final product.
Conversion to Hydrochloride Salt
The conversion of 8-Methylchroman-4-amine to its hydrochloride salt typically involves treating the free base with hydrogen chloride or hydrochloric acid in an appropriate solvent, such as diethyl ether or ethanol. This salt formation step offers several advantages:
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Enhanced stability during storage
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Improved solubility in aqueous media
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Potentially better bioavailability for pharmaceutical applications
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More consistent crystalline form for purification and characterization
The resulting hydrochloride salt is typically isolated by filtration and purified through recrystallization techniques to achieve the desired purity standards.
Biological and Pharmacological Activities
Activity | Description | Relevance to 8-Methylchroman-4-amine HCl |
---|---|---|
Antioxidant | Chroman structures, particularly vitamin E (tocopherol), exhibit free radical scavenging activity | The 8-methyl substituent may influence the electron density of the aromatic ring, potentially affecting antioxidant capacity |
Anti-inflammatory | Several chroman derivatives modulate inflammatory pathways | The amine group at the 4-position could participate in hydrogen bonding with biological targets involved in inflammatory processes |
Antimicrobial | Some chroman derivatives demonstrate activity against bacteria and fungi | The basic amine functionality may contribute to potential antimicrobial properties |
Neurological effects | Certain chroman derivatives show neuroprotective or psychoactive properties | The amine group might enable interaction with neuroreceptors or neurotransmitter systems |
Table 3: Potential biological activities of chroman derivatives relevant to 8-Methylchroman-4-amine hydrochloride.
Structure-Activity Relationships
The specific substitution pattern in 8-Methylchroman-4-amine hydrochloride—with a methyl group at the 8-position and an amine at the 4-position—creates a unique electronic and steric profile that may influence binding to biological targets. The salt form affects physicochemical properties such as solubility and membrane permeability, which are crucial factors in bioavailability and pharmacokinetics for potential therapeutic applications.
Related Compounds and Structural Analogs
Comparison with Similar Chroman Derivatives
Understanding related compounds provides valuable context for the potential properties and applications of 8-Methylchroman-4-amine hydrochloride. Table 4 presents a comparison with structurally related chroman derivatives:
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences |
---|---|---|---|---|
8-Methylchroman-4-amine hydrochloride | 191608-12-5 | C₁₀H₁₄ClNO | 199.678 g/mol | Reference compound |
8-Methylchroman-4-amine (free base) | 754958-74-2 | C₁₀H₁₃NO | 163.22 g/mol | Lacks HCl salt form |
(R)-8-methoxychroman-4-amine hydrochloride | 2088960-13-6 | C₁₀H₁₄ClNO₂ | 215.68 g/mol | Contains methoxy instead of methyl at 8-position; defined stereochemistry |
(S)-8-Fluorochroman-4-amine | 1003887-62-4 | C₉H₁₀FNO | 167.18 g/mol | Contains fluoro instead of methyl at 8-position; defined stereochemistry; free base form |
Table 4: Comparison of 8-Methylchroman-4-amine hydrochloride with structurally related compounds .
Significance in Medicinal Chemistry
The chroman scaffold serves as an important structural motif in medicinal chemistry, particularly in developing compounds targeting oxidative stress-related conditions, inflammatory diseases, and neurological disorders. The specific substitution pattern in 8-Methylchroman-4-amine hydrochloride may confer unique properties that could be exploited in drug discovery efforts.
Research Applications
Current Applications
Based on its structural features and the known properties of chroman derivatives, 8-Methylchroman-4-amine hydrochloride may currently find applications in:
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Pharmaceutical research as an intermediate or building block for more complex bioactive molecules
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Structure-activity relationship studies investigating the chroman scaffold
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Chemical biology investigations focusing on amine-containing heterocycles
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Method development for asymmetric synthesis, particularly if stereoselective preparation of the 4-position is desired
Future Research Directions
Several promising research directions for 8-Methylchroman-4-amine hydrochloride warrant further investigation:
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Comprehensive pharmacological profiling to identify specific biological targets and activities
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Optimization of synthetic routes to improve yield, purity, and potentially develop stereoselective methods
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Development of analogs with enhanced activity or improved pharmacokinetic properties
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Exploration of potential therapeutic applications based on established activities of related chroman derivatives
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Investigation of metal complexation properties of the amine functionality for potential catalytic applications
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